molecular formula C11H11N3O3 B8303052 methyl 3-(methylcarbamoyl)-1H-indazole-5-carboxylate

methyl 3-(methylcarbamoyl)-1H-indazole-5-carboxylate

Cat. No.: B8303052
M. Wt: 233.22 g/mol
InChI Key: PZKTWHFXQBGZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(methylcarbamoyl)-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 3-(methylcarbamoyl)-1H-indazole-5-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-12-10(15)9-7-5-6(11(16)17-2)3-4-8(7)13-14-9/h3-5H,1-2H3,(H,12,15)(H,13,14)

InChI Key

PZKTWHFXQBGZQH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NNC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-N-methyl-1H-indazole-3-carboxamide (710 mg, 2.8 mmol) in anhydrous methanol (20 mL) was added 1,1′-bis(diphenylphosphino)ferrocene-palladium (II) dichloride dichloromethane complex (400 mg, 0.56 mmol) and N-methylmorpholine (565 mg, 5.60 mmol). The reaction vessel was evacuated and back filled with nitrogen three times. The vessel was then filled with 30 psi carbon monoxide. The reaction mixture was heated to 70° C., increasing the pressure within the vessel to 45 psi. The reaction was agitated at 70° C. for 24 hours. The reaction mixture was cooled to room temperature and was filtered through Celite, rinsing with methanol. The filtrate was concentrated and purification by flash column chromatography gave the title compound (410 mg, 61%) as a brown solid. 1H NMR (400 MHz, DMSO-d6, δ): 13.9 (s, 1 H), 8.88 (s, 1 H), 8.49 (d, J=4.8, 1 H), 7.95-7.98 (m, 1 H), 7.68-7.70 (m, 1 H), 3.88 (s, 3 H), 2.82 (d, J=4.8 Hz, 3 H).
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
61%

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